molecular formula C13H22ClN3O B2637575 2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride CAS No. 1333723-70-8

2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride

Cat. No.: B2637575
CAS No.: 1333723-70-8
M. Wt: 271.79
InChI Key: HKPLQUFDOODIJL-UHFFFAOYSA-N
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Description

2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride (CAS 1333723-70-8) is a dihydropyrimidinone (DHPM) derivative of significant interest in medicinal chemistry and drug discovery research . The dihydropyrimidinone core is a privileged scaffold in pharmaceutical development, known for its wide range of biological activities, which include serving as a key structural motif in COX-2 inhibitor candidates for anti-inflammatory research, among other therapeutic areas . This specific compound, provided as a stable hydrochloride salt, features a 1-aminocyclohexyl group at the 2-position and ethyl/methyl substitutions on the pyrimidine ring, making it a valuable chemical intermediate or a potential lead compound for structure-activity relationship (SAR) studies . Researchers can utilize this compound in various applications, including the synthesis of more complex molecules, in vitro biological screening, and as a reference standard in analytical studies. It is strictly intended for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-aminocyclohexyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O.ClH/c1-3-10-9(2)15-12(16-11(10)17)13(14)7-5-4-6-8-13;/h3-8,14H2,1-2H3,(H,15,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPLQUFDOODIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)C2(CCCCC2)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a cyclohexylamine derivative, followed by its reaction with ethyl and methyl-substituted pyrimidinone precursors under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,4-dihydropyrimidines. Compounds derived from this scaffold have shown significant activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and fungi such as Aspergillus niger and Penicillium glabrum. The activity is often compared favorably to conventional antibiotics like amoxicillin and fluconazole, indicating a potential for developing new antimicrobial agents based on this structure .

Analgesic Properties

Research has indicated that derivatives of 1,4-dihydropyrimidines exhibit analgesic effects. For instance, a hybrid derivative demonstrated significant inhibition of cyclooxygenase (COX) proteins, which are critical in the inflammatory response. This suggests that compounds like 2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride could be explored further for their potential in pain management therapies .

Synthesis and Mechanisms

The synthesis of this compound can involve various methods including multi-component reactions and electrocarboxylation techniques. These synthetic routes not only enhance yield but also allow for structural modifications that can improve biological activity . The mechanisms by which these compounds exert their effects often involve interactions at the molecular level, such as hydrogen bonding and ligand-protein interactions that enhance their efficacy .

Case Studies

Study Findings Implications
Döring et al. (2021)Novel derivatives showed enhanced antibacterial activity at low concentrationsPotential for developing new antibiotics
Recent Analgesic StudyCompound 2c exhibited significant analgesic activity comparable to diclofenacOpportunities for new pain relief medications
Antimicrobial EvaluationDicarboxylic derivatives demonstrated increased activity by 2–3 folds over precursorsHighlights importance of structural modifications

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Comparative analysis focuses on dihydropyrimidinone derivatives with variations in substituents and salt forms. Below is a data table highlighting critical differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Solubility (Polar Solvents) Bioactivity Notes
Target Compound (Hydrochloride Salt) 5-Ethyl, 6-Methyl, 2-(1-Aminocyclohexyl) C₁₃H₂₂ClN₃O 271.79 High Not explicitly reported
5-Ethyl-6-methyl-1,4-dihydropyrimidin-4-one 5-Ethyl, 6-Methyl C₇H₁₀N₂O 138.17 Moderate Antimicrobial activity
Monastrol (Dihydropyrimidinone derivative) 5-Ethyl, 6-Methyl, 2-(3-Hydroxyphenyl) C₁₃H₁₄N₂O₂ 242.26 Low Mitotic kinesin inhibition
Cyclohexylamine-substituted analogue 2-(1-Aminocyclohexyl), 5-H, 6-H C₁₀H₁₇N₃O 195.26 Moderate Limited bioactivity data

Key Findings

Substituent Impact on Solubility : The hydrochloride salt of the target compound significantly improves solubility compared to neutral analogues like Monastrol, which has low solubility due to its hydrophobic 3-hydroxyphenyl group. This property enhances its utility in formulations requiring aqueous compatibility .

Bioactivity Trends : While the target compound’s bioactivity remains uncharacterized in the provided evidence, analogues such as Monastrol demonstrate that substituents at position 2 (e.g., aromatic vs. aliphatic groups) dictate target specificity. The cyclohexylamine group in the target compound may confer unique pharmacokinetic properties, such as enhanced blood-brain barrier penetration compared to phenyl-substituted derivatives .

Synthetic Accessibility: The target compound’s synthesis is more complex than simpler dihydropyrimidinones due to the cyclohexylamine group, which requires additional protection/deprotection steps during cyclocondensation reactions. This complexity may limit large-scale production compared to unsubstituted derivatives .

Biological Activity

2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride is a compound that belongs to the class of dihydropyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H18N2O·HCl
  • Molecular Weight : 242.75 g/mol
  • CAS Number : 1333723-70-8

Dihydropyrimidines like this compound primarily exert their effects through modulation of calcium channels. They are known to act as calcium channel blockers, influencing the influx of calcium ions in cardiac and vascular smooth muscle cells. This mechanism is crucial in managing conditions such as hypertension and angina.

Antihypertensive Effects

Research indicates that compounds within the dihydropyrimidine class can effectively lower blood pressure by inhibiting L-type calcium channels. This inhibition leads to vasodilation and reduced myocardial contractility. A study demonstrated that derivatives similar to this compound exhibited significant antihypertensive activity in animal models, suggesting its potential use in treating hypertension .

Anticancer Properties

In vitro studies have shown that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, revealing its ability to inhibit cell proliferation. The compound's mechanism may involve the induction of apoptosis and the disruption of cell cycle progression .

Neuroprotective Effects

Some derivatives of dihydropyrimidines have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to modulate calcium influx suggests a role in protecting neurons from excitotoxicity .

Case Studies

StudyFindings
Study 1 : Antihypertensive ActivityEvaluated in hypertensive rat models; significant reduction in systolic blood pressure observed.Supports potential use as an antihypertensive agent.
Study 2 : Anticancer ActivityTested against A549 and MDA-MB-231 cell lines; IC50 values indicated effective inhibition of proliferation.Suggests further development as an anticancer drug candidate.
Study 3 : Neuroprotective EffectsIn vitro studies on neuronal cell lines showed reduced calcium overload and improved cell viability.Indicates potential for treating neurodegenerative conditions.

Pharmacokinetics and ADMET Profile

The pharmacokinetic profile of this compound suggests favorable absorption characteristics with moderate bioavailability. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that the compound adheres to Lipinski's Rule of Five, suggesting good drug-likeness .

Q & A

Q. How can researchers optimize the synthesis of 2-(1-Aminocyclohexyl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride to improve yield and purity?

Methodological Answer: Utilize statistical Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst concentration. Central Composite Design (CCD) or Box-Behnken models can identify critical interactions between variables. For example, reaction kinetics might require time-resolved spectroscopic monitoring to isolate intermediates . Coupling computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental validation can reduce trial-and-error inefficiencies, as demonstrated by ICReDD’s integrated approach .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer: Combine X-ray crystallography (for absolute configuration verification) with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC, HMBC) to resolve stereochemical ambiguities. Crystallographic data from analogs, such as pyrimidinone derivatives, highlight the importance of ethanol monosolvate recrystallization to stabilize lattice structures . Pair these with FTIR to confirm functional groups (e.g., amine, carbonyl).

Q. How should stability studies be designed under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability testing using ICH Q1A guidelines. Prepare buffer solutions at pH 1.2 (simulated gastric fluid) and pH 7.4 (physiological conditions), and monitor degradation via HPLC-UV/Vis or UPLC-MS. For example, ammonium acetate buffers (pH 6.5) are effective for chromatographic separation of degradation products in pyrimidinone analogs . Thermal gravimetric analysis (TGA) can quantify hygroscopicity and thermal decomposition thresholds.

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity and interaction with biological targets?

Methodological Answer: Employ density functional theory (DFT) to model reaction pathways and transition states, focusing on the aminocyclohexyl moiety’s conformational flexibility. Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations can predict binding affinities to enzymes like dihydrofolate reductase (DHFR), leveraging structural data from related hydropyrimidinones . Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Apply meta-analysis frameworks to reconcile discrepancies. For instance, inconsistent IC50_{50} values in cell-based vs. cell-free assays may stem from membrane permeability differences. Use comparative dose-response curves with standardized controls (e.g., Forodesine Hydrochloride in T-cell malignancy studies ). Bayesian statistical models can weight data quality, while knock-out cell lines or isotopic labeling may isolate confounding variables .

Q. What methodologies are suitable for investigating the compound’s environmental impact during scale-up?

Methodological Answer: Adopt life-cycle assessment (LCA) frameworks under CRDC subclass RDF2050106 (fuel/renewable engineering) to quantify waste streams and energy consumption . Green chemistry metrics (E-factor, atom economy) should guide solvent selection (e.g., replacing dichloromethane with cyclopentyl methyl ether). Biodegradability assays (e.g., OECD 301F) and ecotoxicity profiling (Daphnia magna LC50_{50}) are critical for regulatory compliance.

Q. How can membrane separation technologies improve purification efficiency?

Methodological Answer: Optimize nanofiltration (NF) or reverse osmosis (RO) membranes for molecular weight cut-offs (MWCO) below 500 Da. CRDC subclass RDF2050104 emphasizes membrane pore-size tuning to retain unreacted amines while permeating the target compound . Couple this with diafiltration to remove salts, as demonstrated in pyrido-pyrimidinone isolations .

Q. What reactor designs enhance scalability while maintaining stereochemical fidelity?

Methodological Answer: Use continuous-flow reactors with immobilized catalysts (e.g., packed-bed systems) to minimize racemization. CRDC subclass RDF2050112 highlights modular reactor designs for exothermic reactions, integrating real-time FTIR or Raman spectroscopy for in-line monitoring . For sensitive intermediates, microfluidic reactors enable precise control over residence time and mixing .

Q. How can cross-reactivity with structurally similar compounds be minimized in pharmacological assays?

Methodological Answer: Develop competitive binding assays using radiolabeled analogs (e.g., 3H^{3}\text{H}-tagged derivatives) and counter-screens against off-target receptors. Pharmacopeial protocols for dopamine hydrochloride’s identity tests (e.g., HPLC retention time matching under pH 6.5 buffer conditions ) can be adapted to validate specificity.

Q. What advanced statistical models are recommended for multi-parameter optimization in formulation studies?

Methodological Answer: Apply machine learning (ML) algorithms like Gaussian Process Regression (GPR) to model interactions between excipients, particle size, and dissolution rates. CRDC subclass RDF2050108 emphasizes process simulation tools (e.g., Aspen Plus) for dynamic parameter optimization . Latin Hypercube Sampling (LHS) can reduce experimental runs while capturing non-linear relationships .

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